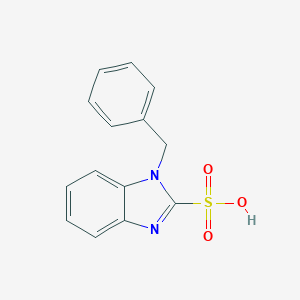

1-benzyl-1H-benzimidazole-2-sulfonic acid

Descripción

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzimidazole nucleus is a fundamental component in a vast array of pharmacologically active molecules. nih.govpharmatutor.org Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov This versatility stems from the ability of the benzimidazole ring to engage in various non-covalent interactions with biological macromolecules. The structural resemblance to purines enables these compounds to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based structures.

In organic synthesis, the benzimidazole framework serves as a versatile building block for the construction of more complex molecules. unicz.itenpress-publisher.com The reactivity of the imidazole (B134444) nitrogen atoms allows for various substitution patterns, leading to a diverse library of compounds with distinct properties. enpress-publisher.com Synthetic methodologies for benzimidazole derivatives are well-established and continually evolving, with a focus on efficiency, and sustainability. arabjchem.orgmdpi.com

Table 1: Key Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description | Key Examples |

| Antimicrobial | Effective against a range of bacteria and fungi by inhibiting microbial growth. ajrconline.orgnih.gov | Ridinilazole, Triclabendazole impactfactor.orgrsc.org |

| Antiviral | Inhibit viral replication and are used in the treatment of viral infections. nih.gov | Enviroxime, Maribavir impactfactor.orgnih.gov |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines through mechanisms like inhibiting topoisomerase or cell cycle progression. impactfactor.org | Pracinostat impactfactor.org |

| Anti-inflammatory | Reduce inflammation, often by inhibiting enzymes like cyclooxygenase (COX). | |

| Antihypertensive | Lower blood pressure, with some derivatives acting as angiotensin II receptor antagonists. rsc.org | Candesartan, Mibefradil nih.gov |

| Anthelmintic | Used to treat parasitic worm infections. nih.gov | Albendazole, Mebendazole impactfactor.orgrsc.org |

Evolution and Research Trajectory of Benzimidazole-2-Sulfonic Acids

The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring significantly alters the molecule's properties, most notably increasing its water solubility. mdpi.com This modification has been a key area of research, particularly for applications where aqueous solubility is advantageous. The initial development of benzimidazole sulfonic acids was driven by their potential use as UV filters in sunscreens, with 2-phenyl-1H-benzimidazole-5-sulfonic acid being a prominent example discovered in 1933. mdpi.com

Research has since expanded to explore the synthesis and application of various benzimidazole-2-sulfonic acid derivatives. researchgate.netnih.gov The synthetic routes often involve the sulfonation of a pre-formed benzimidazole ring or the cyclization of precursors already containing a sulfonic acid moiety. mdpi.com These compounds have been investigated for a range of applications beyond UV protection, including as catalysts in organic reactions and as ligands in coordination chemistry. nih.gov

Current Research Landscape and the Specific Relevance of 1-benzyl-1H-benzimidazole-2-sulfonic acid

Current research on benzimidazole sulfonic acids is focused on creating novel derivatives with enhanced or specialized functionalities. nih.govnih.gov The specific compound, this compound, is a subject of interest due to the presence of the benzyl (B1604629) group at the N1 position. guidechem.comresearchgate.net This substitution can influence the compound's steric and electronic properties, potentially leading to unique biological activities or catalytic capabilities.

The synthesis of this compound can be approached through several routes, including the benzylation of 1H-benzimidazole-2-sulfonic acid or the sulfonation of 1-benzyl-1H-benzimidazole. guidechem.comgoogle.com The latter is often achieved through the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an oxidizing agent. guidechem.com This compound is being explored for its potential in medicinal chemistry and as a building block in the synthesis of more complex molecules. researchgate.netpharmint.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12N2O3S | guidechem.com |

| Molecular Weight | 288.32 g/mol | guidechem.com |

| CAS Number | 90331-20-7 | guidechem.com |

Scope and Objectives of Academic Inquiry for the Title Compound

The primary objectives of academic inquiry into this compound encompass a multi-faceted investigation into its chemical and potential functional properties. Key areas of research include:

Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. mdpi.com

Exploration of Catalytic Activity: Investigating the potential of the compound and its metal complexes to act as catalysts in various organic transformations, leveraging the acidic sulfonic acid group and the coordinating ability of the benzimidazole nitrogen atoms. enpress-publisher.com

Biological Screening and Mechanistic Studies: Evaluating the compound for a range of pharmacological activities, including but not limited to antimicrobial, antifungal, and anticancer effects. researchgate.netnih.gov Should any significant activity be identified, further studies would aim to elucidate the underlying mechanism of action.

Materials Science Applications: Exploring the incorporation of this compound into polymeric materials to enhance properties such as proton conductivity, which is relevant for applications like high-temperature proton exchange membranes in fuel cells. acs.org

Future research will likely focus on expanding the library of derivatives based on the this compound scaffold and conducting comprehensive structure-activity relationship (SAR) studies to guide the design of new molecules with tailored properties for specific applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYLMBSADYHHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378260 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-20-7 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 1h Benzimidazole 2 Sulfonic Acid and Analogues

Classical and Conventional Synthesis of Benzimidazole-2-Sulfonic Acid Scaffolds

The traditional synthesis of benzimidazole-2-sulfonic acid scaffolds typically involves two main strategies: the oxidation of a pre-formed benzimidazole-2-thione or the construction of the benzimidazole (B57391) ring followed by a sulfonation step.

Oxidation Protocols for Benzimidazole-2-thiones

A primary and effective method for the synthesis of benzimidazole-2-sulfonic acids is the oxidation of the corresponding benzimidazole-2-thiones (also known as 2-mercaptobenzimidazoles). This approach is advantageous as it directly installs the sulfonic acid group at the desired 2-position of the benzimidazole ring.

The synthesis of the precursor, benzimidazole-2-thione, can be achieved through the reaction of o-phenylenediamine (B120857) with carbon disulfide, often in the presence of a base like potassium hydroxide. For the target compound, 1-benzyl-1H-benzimidazole-2-sulfonic acid, the synthesis would first require the preparation of 1-benzyl-1H-benzimidazole-2-thione. This can be accomplished by reacting N-benzyl-o-phenylenediamine with carbon disulfide.

Once the benzimidazole-2-thione is obtained, it is subjected to oxidation. A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution. This reaction proceeds to furnish the desired 1H-benzimidazol-2-yl-sulfonic acid. nih.gov While specific examples for the 1-benzyl derivative are not detailed in the provided literature, the general method is well-established for the parent compound. Another related oxidation involves the conversion of thioether derivatives of 2-mercaptobenzimidazole to their corresponding sulfones using hydrogen peroxide. anjs.edu.iqresearchgate.net

Table 1: Examples of Oxidation Protocols for Benzimidazole-2-thiones

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzimidazole-2-thione | Potassium permanganate (KMnO₄) in alkaline solution | 1H-Benzimidazole-2-sulfonic acid | High | nih.gov |

| Thioether derivatives of 2-mercaptobenzimidazole | Hydrogen peroxide (H₂O₂) | Sulfone derivatives | Not specified | anjs.edu.iqresearchgate.net |

Condensation Reactions and Sulfonation Strategies Utilizing Acid Catalysts

An alternative classical route involves the initial synthesis of the benzimidazole core through a condensation reaction, followed by sulfonation. The most common method for forming the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. To synthesize the backbone of the target compound, N-benzyl-o-phenylenediamine would be condensed with a suitable carboxylic acid.

Following the formation of the 1-benzyl-1H-benzimidazole, the sulfonic acid group is introduced onto the benzimidazole ring. This is typically achieved through electrophilic aromatic substitution using a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. However, this method can lead to a mixture of isomers, with the position of sulfonation depending on the reaction conditions and the substitution pattern on the benzimidazole ring.

Acid catalysts play a crucial role in the initial condensation step. A variety of acids have been employed, with p-toluenesulfonic acid (p-TSA) being a common choice due to its effectiveness and relatively mild nature. The reaction is often carried out by heating the o-phenylenediamine and the aldehyde or carboxylic acid with the catalyst.

Table 2: Acid-Catalyzed Condensation for Benzimidazole Synthesis

| Diamine | Aldehyde/Carboxylic Acid | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| o-phenylenediamine | Various aromatic aldehydes | p-Toluenesulfonic acid (p-TSA) | Thermal, solvent-free | 2-Aryl-1H-benzimidazoles | Good to excellent | nih.govresearchgate.net |

| o-phenylenediamine | Various aldehydes | Ammonium chloride | 80-90°C | 2-Substituted benzimidazoles | Moderate to good | ichem.md |

Advanced and Green Chemistry Approaches in Benzimidazole Sulfonic Acid Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Heterogeneous Catalysis (e.g., Boron Sulfonic Acid, Phosphosulfonic Acid)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and their potential for recyclability. For the synthesis of the benzimidazole core, several solid acid catalysts have been investigated.

Boron Sulfonic Acid (BSA) has been demonstrated as an efficient solid acid catalyst for the synthesis of benzimidazole derivatives. The reaction typically involves the condensation of an o-phenylenediamine with an aldehyde in the presence of BSA. A key advantage of this method is the ability to use water as a green solvent and conduct the reaction at room temperature, resulting in high yields of the desired benzimidazole. sphinxsai.com

Phosphosulfonic Acid (PSA) is another environmentally benign and efficient solid acid catalyst used for the synthesis of 2-disubstituted benzimidazoles. This method involves the reaction of o-phenylenediamine with various aromatic aldehydes in ethanol, another green solvent, at ambient temperature. The PSA catalyst can be recovered and reused for multiple reaction cycles without a significant loss of activity. ut.ac.irresearchgate.net

While these methods have been primarily applied to the synthesis of the benzimidazole scaffold, they represent a greener pathway to the precursors required for subsequent sulfonation or for the synthesis of benzimidazole-2-thiones that can then be oxidized.

Table 3: Heterogeneous Catalysis for Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Boron Sulfonic Acid (BSA) | o-phenylenediamines, Aldehydes | Water | Room Temperature | Green solvent, mild conditions, high yields | sphinxsai.com |

| Phosphosulfonic Acid (PSA) | o-phenylenediamines, Aromatic aldehydes | Ethanol | Ambient Temperature | Green solvent, reusable catalyst, high yields | ut.ac.irresearchgate.net |

| Zinc-based Boron Nitride (Zn-BNT) | o-phenylenediamine, Aromatic aldehydes | Acetonitrile | 140°C (Microwave) | Reusable catalyst, high yields | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Several solvent-free methods for the synthesis of benzimidazoles have been developed, often employing grinding or thermal conditions.

One such method involves the condensation of o-phenylenediamines and aldehydes catalyzed by p-toluenesulfonic acid under grinding and solvent-free conditions. This approach is characterized by short reaction times, high efficiency, and simple product isolation. nih.gov Another solvent-free approach involves the reaction of o-phenylenediamine with organic acids at elevated temperatures (e.g., 140°C) without the need for a solvent. semanticscholar.org

Table 4: Solvent-Free Synthesis of Benzimidazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamines, Aldehydes | p-Toluenesulfonic acid, Grinding | 1,2-Disubstituted benzimidazoles | High | nih.gov |

| o-phenylenediamine, Organic acids | 140°C, Thermal | Benzimidazole derivatives | Good | semanticscholar.org |

| o-phenylenediamine, Aldehydes | Polymeric-based solid acid, 80°C | 2-Substituted benzimidazoles | Excellent | nih.gov |

Mechanochemical and Energy-Efficient Synthesis Methods

Mechanochemistry, which involves inducing chemical reactions through mechanical force (such as grinding or ball milling), is an emerging area of green synthesis. These methods are often solvent-free and can be more energy-efficient than traditional heating.

The synthesis of benzimidazole derivatives has been successfully achieved using ball milling. In this technique, the reactants, such as o-phenylenediamine and a carboxylic acid or aldehyde, are placed in a container with grinding balls and subjected to high-speed shaking. This mechanical energy is sufficient to drive the chemical reaction to completion, often in the absence of a solvent. The reaction parameters, including the frequency of rotation, the weight of the milling balls, and the milling time, can be optimized to achieve high yields of the desired product. For instance, the reaction of o-phenylenediamine and benzoic acid under optimal ball milling conditions can produce the corresponding benzimidazole in high yield. mdpi.com

Table 5: Mechanochemical Synthesis of Benzimidazoles via Ball Milling

| Reactants | Milling Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Benzoic acid | 56.6 g balls, 20 Hz, 1 hour | 2-Phenyl-1H-benzimidazole | ~95% | mdpi.com |

| o-phenylenediamine, Benzaldehyde | 56.6 g balls, 20 Hz, 1 hour | 2-Phenyl-1H-benzimidazole | 97% | mdpi.com |

| o-phenylenediamine, Various aldehydes/carboxylic acids | ZnO-NPs catalyst, Solvent-free | Benzimidazole derivatives | High | elsevierpure.com |

Strategic Functionalization at the Benzyl (B1604629) Moiety and Benzimidazole Core for this compound Derivatives

Further diversification of the this compound scaffold can be achieved through strategic functionalization at both the benzyl moiety and the benzimidazole core. These modifications can be used to modulate the physicochemical properties and biological activities of the resulting derivatives.

Functionalization of the Benzyl Moiety:

The benzylic position offers several avenues for functionalization. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions to introduce a variety of substituents. For example, nitration, halogenation, or Friedel-Crafts acylation and alkylation can be performed, typically before the N-benzylation step to avoid side reactions with the benzimidazole core. The benzylic C-H bonds can also be functionalized through radical reactions, such as bromination using N-bromosuccinimide. wikipedia.org

Functionalization of the Benzimidazole Core:

The benzimidazole ring system is also amenable to a range of functionalization reactions. Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene (B151609) ring of the benzimidazole core. The positions of these substitutions (4, 5, 6, or 7) are directed by the existing substituents. The sulfonic acid group at the 2-position is a deactivating group, which would direct incoming electrophiles to the meta-positions (5 and 6). The N-benzyl group is an activating group and would direct to the ortho- and para-positions (4, 6, and 7). The interplay of these directing effects would determine the final substitution pattern.

The following table summarizes potential functionalization strategies:

| Moiety | Reaction Type | Potential Reagents | Potential Products |

|---|---|---|---|

| Benzyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃ | Nitrobenzyl, bromobenzyl, or acylbenzyl derivatives |

| Benzylic Position | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethylphenyl derivatives |

| Benzimidazole Core | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Nitro or chloro derivatives on the benzimidazole ring |

Mechanistic Investigations of this compound Formation and Derivatization Reactions

The formation of this compound and its derivatives involves several key reaction mechanisms.

N-Benzylation of Benzimidazole:

The N-benzylation of benzimidazole proceeds via a nucleophilic substitution reaction (Sₙ2). The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, increasing its nucleophilicity.

Electrophilic Aromatic Sulfonation:

The sulfonation of the benzimidazole ring is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H), generated from fuming sulfuric acid. chemistrysteps.com The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid product. masterorganicchemistry.comlibretexts.org The regioselectivity of the sulfonation is determined by the electronic effects of the substituents on the benzimidazole ring.

Functionalization Reactions:

The mechanisms of the functionalization reactions depend on the specific transformation. Electrophilic aromatic substitutions on the benzyl or benzimidazole rings follow the general mechanism described above. Radical halogenation at the benzylic position involves initiation, propagation, and termination steps, with a bromine radical abstracting a benzylic hydrogen to form a resonance-stabilized benzyl radical.

Methodological Aspects of Purity Assessment and Structural Elucidation

Ensuring the purity and confirming the structure of this compound and its derivatives are crucial steps in their synthesis and characterization. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of sulfonic acid derivatives. helixchrom.comsielc.com Reversed-phase HPLC, often with an ion-pairing agent, can be used to achieve good separation of the target compound from starting materials and byproducts. nih.gov The purity is determined by the peak area percentage of the main component in the chromatogram.

Structural Elucidation:

A suite of spectroscopic methods is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For benzimidazole derivatives, specific chemical shifts can help in assigning protons and carbons to the benzyl and benzimidazole moieties. nih.govbeilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the S=O and O-H stretching of the sulfonic acid group, as well as C=N and C=C stretching of the benzimidazole and aromatic rings, would be expected.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure. nih.gov

The following table summarizes the analytical techniques used for characterization:

| Technique | Information Obtained |

|---|---|

| HPLC | Purity assessment, separation of isomers |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton of the molecule |

| HRMS | Elemental composition and molecular weight |

| IR Spectroscopy | Presence of functional groups |

| X-ray Crystallography | Definitive 3D molecular structure |

Pharmacological and Biological Profiling of 1 Benzyl 1h Benzimidazole 2 Sulfonic Acid Derivatives

Structure-Activity Relationship (SAR) Studies on Benzimidazole-2-sulfonic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzimidazole-2-sulfonic acid scaffolds, SAR analyses indicate that substitutions at various positions on the benzimidazole (B57391) nucleus, particularly at the N1, C2, C5, and C6 positions, significantly impact their therapeutic potential. nih.gov

Influence of Benzyl (B1604629) Group Substitution on Biological Potency and Selectivity

The introduction of a benzyl group at the N1 position of the benzimidazole ring is a key modification that has been shown to enhance the biological activity of these compounds. nih.gov The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with biological targets. Research on related benzimidazole derivatives has demonstrated that substitution of a benzyl group at the 1-position can enhance anti-inflammatory action. nih.gov

Furthermore, in the context of anti-HIV-1 activity, studies on benzimidazolyl diketo acid derivatives revealed that compounds bearing a substituted benzyl moiety were more potent than their unsubstituted counterparts. nih.gov For instance, the presence of a fluoro-substituted benzyl group has been associated with higher anticancer activity in certain benzimidazole scaffolds. acs.org This suggests that the electronic properties and steric bulk of substituents on the benzyl ring can be fine-tuned to improve potency and selectivity for a specific biological target.

Contribution of the Sulfonic Acid Moiety to Ligand-Target Interactions

The sulfonic acid group (–SO₃H) is a strong acidic moiety that is typically ionized at physiological pH, rendering it capable of forming strong ionic interactions and hydrogen bonds. In docking studies of certain benzimidazole derivatives, the sulfonyl group has been observed to form hydrogen bond interactions with amino acid residues, such as arginine, in the binding site of target proteins. acs.org This ability to act as a hydrogen bond acceptor is a critical factor in the ligand's ability to bind to its target.

Antimicrobial Efficacy Evaluations

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov The unique structural features of 1-benzyl-1H-benzimidazole-2-sulfonic acid derivatives make them interesting candidates for evaluation against a range of microbial pathogens.

Antibacterial Spectrum and Activity against Gram-Positive and Gram-Negative Strains

Benzimidazole-based compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov SAR studies on a series of benzimidazolylbenzenesulfonamides revealed that the presence of an electron-withdrawing group on the benzimidazole ring increased antimicrobial activity. mdpi.com Specifically, certain nitro-substituted benzimidazoles showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. mdpi.com

In general, synthesized benzimidazole derivatives have shown better antibacterial activity compared to their antifungal activity. nih.gov The antibacterial potency is influenced by the nature and position of substituents on the benzimidazole core. For example, some 2-(benzylthiomethyl)-1H-benzimidazole derivatives have shown significant antibacterial effects against both E. coli (Gram-negative) and S. aureus (Gram-positive). tsijournals.com

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Nitro-substituted Benzimidazolylbenzenesulfonamides | MRSA | High | mdpi.com |

| Nitro-substituted Benzimidazolylbenzenesulfonamides | Bacillus subtilis | High | mdpi.com |

| 2-(Benzylthiomethyl)-1H-benzimidazole derivatives | Escherichia coli | 140-400 µg/mL | tsijournals.com |

| 2-(Benzylthiomethyl)-1H-benzimidazole derivatives | Staphylococcus aureus | 140-320 µg/mL | tsijournals.com |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | Staphylococcus aureus | Active | nih.gov |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | Bacillus subtilis | Active | nih.gov |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | Escherichia coli | Active | nih.gov |

Antifungal Activities against Fungal Pathogens

The development of new antifungal agents is critical due to the rise in invasive fungal infections and the emergence of drug-resistant strains. researchgate.net Benzimidazole derivatives have been extensively studied for their antifungal properties. nih.gov Research has shown that certain benzimidazole derivatives exhibit potent fungicidal activity, with some compounds displaying equivalent or greater potency than the established antifungal drug amphotericin B. nih.gov

Specifically, 1-alkyl-1H-benzimidazole derivatives have demonstrated significant antifungal effects against various Candida and Aspergillus species. nih.gov The antifungal activity is often dependent on the nature of the substituent on the benzimidazole ring. For instance, a chloro-substituted benzimidazole derivative displayed remarkable antifungal activity against three different fungal strains. nih.gov

| Compound Type | Fungal Pathogen | Activity/MIC Value | Reference |

|---|---|---|---|

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 µg/ml | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 µg/ml | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 µg/ml | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 µg/ml | nih.gov |

| Chloro-substituted benzimidazole derivative | Three fungal strains | 25–62.5 µg/ml | nih.gov |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | Aspergillus niger | Active | nih.gov |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | Candida albicans | Active | nih.gov |

Antiviral Properties and Mechanisms of Action

Benzimidazole derivatives have shown a broad spectrum of antiviral activities against various RNA and DNA viruses. nih.govnih.gov These compounds have been evaluated against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and herpes simplex virus-1 (HSV-1). nih.gov

The antiviral mechanism of benzimidazole derivatives can vary. For instance, some 2-phenylbenzimidazole (B57529) derivatives have been found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of the bovine viral diarrhea virus (BVDV) and HCV. researchgate.net In the context of HIV, new benzimidazolyl diketo acid derivatives have been designed as potential inhibitors of the HIV-1 integrase enzyme, a crucial component in viral replication. nih.gov Docking studies have shown that these compounds can bind to the active site of the integrase in a manner similar to known inhibitors. nih.gov

Antiproliferative and Anticancer Investigations

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its significant role in the development of anticancer agents. nih.govunica.itnih.gov Derivatives of benzimidazole have demonstrated a wide array of biological activities, including antiproliferative and anticancer effects. researchgate.net The versatility of the benzimidazole nucleus allows for structural modifications that can lead to compounds with potent cytotoxicity against various cancer cell lines, operating through diverse mechanisms of action such as enzyme inhibition and interference with DNA processes. nih.gov

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

Derivatives of the benzimidazole scaffold have been subjected to extensive in vitro screening to determine their cytotoxic effects against a wide range of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

For instance, a series of N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides were evaluated for their cytostatic activity against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells, with some compounds showing encouraging antiproliferative activity in the low micromolar range. unica.it In another study, new 1H-benzimidazole derivatives were tested against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines using the MTT assay. nih.gov Similarly, the cytotoxicity of 4-(1H-benzimidazol-2-yl)benzene-l,3-diols was assessed against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. researchgate.net

The antiproliferative activity of 1H-benzimidazole-2-yl hydrazones has been demonstrated against human breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (AR-230) cell lines, showing marked antineoplastic activity at low micromolar concentrations. nih.gov Further investigations into benzimidazole derivatives have revealed potent activity against human lung adenocarcinoma (A549) cells, with some compounds exhibiting greater inhibition than others based on their specific substitutions. frontierspartnerships.org

Below is a table summarizing the in vitro cytotoxicity of various benzimidazole derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives

| Compound Type | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1H-benzimidazol-2-yl hydrazone (1i) | MCF-7 | Breast Adenocarcinoma | 1.8 | nih.gov |

| 1H-benzimidazol-2-yl hydrazone (1i) | AR-230 | Chronic Myeloid Leukemia | 1.4 | nih.gov |

| 1H-benzimidazol-2-yl hydrazone (5d) | MDA-MB-231 | Breast Cancer | 13-20 (after 72h) | nih.gov |

| Benzimidazole derivative (7) | A549 | Lung Adenocarcinoma | 39.8 | frontierspartnerships.org |

| Benzimidazole derivative (8) | A549 | Lung Adenocarcinoma | >500 | frontierspartnerships.org |

| Benzimidazole derivative (13) | A549 | Lung Adenocarcinoma | 37.9 | frontierspartnerships.org |

| N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210, CEM, HeLa, Mia Paca-2 | Leukemia, Cervix, Pancreas | Low micromolar range | unica.it |

| 5-nitro-1H-benzimidazole derivative (28) | HepG-2, HCT-116, MCF-7 | Liver, Colon, Breast | Not specified | nih.gov |

Mechanistic Studies of Antineoplastic Action (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

The anticancer effects of benzimidazole derivatives are often attributed to specific molecular mechanisms, with tubulin polymerization inhibition and apoptosis induction being two of the most studied pathways.

Tubulin Polymerization Inhibition: Several benzimidazole derivatives function as antimitotic agents by interfering with the dynamics of microtubule assembly. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and cell death. Nocodazole, a well-known benzimidazole derivative, is a potent inhibitor of tubulin polymerization. nih.gov

Recent studies on 1H-benzimidazol-2-yl hydrazones have shown that these compounds can modulate tubulin polymerization. nih.gov They were found to elongate the nucleation phase and slow down the polymerization of tubulin, with molecular docking studies suggesting they bind at the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net This mechanism highlights the benzimidazole nucleus as a valuable pharmacophore for designing novel tubulin polymerization inhibitors. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many benzimidazole derivatives exert their anticancer effects by triggering this pathway. Studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells, often confirmed through assays that measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade. frontierspartnerships.orgnih.gov For example, a screening test for caspase-dependent apoptosis demonstrated that exposing A549 lung cancer cells to specific benzimidazole derivatives for 48 hours promoted apoptotic cell death. frontierspartnerships.orgnih.gov Immunofluorescent and DAPI staining have also revealed the pro-apoptotic potential of benzimidazole derivatives in breast cancer cells. nih.gov

Selectivity Towards Malignant vs. Non-Malignant Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Some benzimidazole derivatives have shown promising selectivity in this regard.

In vitro studies have been conducted to compare the cytotoxicity of these compounds against both malignant and non-malignant cell lines. For example, the cytotoxicity of 1H-benzimidazol-2-yl hydrazones was evaluated against human malignant cell lines (MCF-7 and AR-230) and normal murine fibroblast cell lines (3T3 and CCL-1). nih.gov A "cancer selectivity index" (CSI), calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the malignant cell line, was used to quantify this selectivity. Several of the tested hydrazones showed high selectivity towards the cancer cells. nih.gov

In another study, a specific benzimidazole derivative (compound 92g) demonstrated high cytotoxic potential against the A549 lung cancer cell line (IC₅₀ = 0.316 μM) but exhibited no effect on the normal NIH/3T3 cell line, indicating a high degree of selectivity. nih.gov This selectivity is a highly desirable characteristic for the development of safer and more effective anticancer therapies.

Enzyme Inhibition and Modulatory Studies

The biological activity of benzimidazole derivatives extends to the inhibition and modulation of various enzymes that are implicated in pathological processes.

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their abnormal activity is linked to several diseases. nih.gov Specific CA isoforms, such as CA IX and XII, are overexpressed in many tumors and are considered important targets for anticancer drug design. nih.gov Benzimidazole-sulfonamides have been investigated as a class of carbonic anhydrase inhibitors (CAIs). nih.gov

Studies on 2-substituted-benzimidazole-6-sulfonamides revealed potent inhibitory activity against several human CA isoforms, including the tumor-associated CA IX and XII. nih.gov These compounds showed promising selectivity profiles, which is critical as non-selective inhibition can lead to unwanted side effects. nih.govnih.gov The primary sulfonamide moiety is a key feature for zinc binding within the enzyme's active site. nih.gov

Below is a table summarizing the inhibitory activity of selected benzimidazole sulfonamides against various human carbonic anhydrase isoforms.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzimidazole Sulfonamide Derivatives

| Compound Class | hCA Isoform | Inhibition Constant (K_I) | Reference |

|---|---|---|---|

| Benzothiazole-6-sulphonamides (6a-c, 7a-c) | hCA I | Low nanomolar to micromolar range | nih.gov |

| Benzothiazole-6-sulphonamides (6a-c, 7a-c) | hCA II | Potent inhibition (low nanomolar) | nih.gov |

| Benzothiazole-6-sulphonamides (6a-c, 7a-c) | hCA VII | Potent inhibition (low nanomolar) | nih.gov |

| Benzothiazole-6-sulphonamides (6a-c, 7a-c) | hCA IV | Inactive | nih.gov |

Alpha-Amylase and Other Carbohydrate-Metabolizing Enzyme Modulation

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. researchgate.net Inhibiting this enzyme can help control post-meal hyperglycemia, making it a target for managing type-II diabetes. researchgate.net Benzimidazole derivatives have been identified as potent inhibitors of α-amylase. researchgate.netnih.gov

In one study, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov All the synthesized compounds showed varying degrees of inhibition, with several demonstrating superior inhibitory effects compared to the standard drug acarbose. nih.gov Molecular docking studies were also performed to understand the interactions between these inhibitors and the enzyme's active site. nih.gov Similarly, hybrid compounds of benzimidazole featuring a thiazole (B1198619) moiety have been investigated as dual inhibitors of α-amylase and α-glucosidase. researchgate.net

The table below shows the α-amylase inhibitory activity of selected benzimidazole derivatives.

Table 3: In Vitro α-Amylase Inhibitory Activity of Benzimidazole Derivatives

| Compound | IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7b | 1.20 ± 0.05 | 1.70 ± 0.10 | nih.gov |

| 7c | 1.40 ± 0.10 | 1.70 ± 0.10 | nih.gov |

| 7i | 1.10 ± 0.05 | 1.70 ± 0.10 | nih.gov |

Acetylcholinesterase and Beta-Secretase Interactions in Neurodegenerative Disease Models

Derivatives of the benzimidazole scaffold have been investigated for their potential to inhibit key enzymes implicated in the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and beta-secretase (BACE-1). d-nb.info The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while BACE-1 inhibition reduces the production of amyloid-beta plaques, a hallmark of Alzheimer's. nih.gov

Studies on various benzimidazole derivatives have demonstrated their inhibitory activity against both AChE and BACE-1. For instance, a series of N-substituted-4-phenothiazine-chalcones were synthesized and evaluated for their dual inhibitory potential. researchgate.net While specific data on this compound is limited, related benzimidazole compounds have shown promise. One study identified a hexapeptide analog of Apidaecin IA, AIA2, as a potent inhibitor of both AChE and BACE-1, with IC50 values of 3.054 ± 0.58 μg/mL and 0.0237 ± 0.28 μg/mL, respectively. researchgate.net

The structural features of benzimidazole derivatives play a crucial role in their interaction with these enzymes. The benzimidazole ring can engage in various interactions within the active sites of AChE and BACE-1. For example, indole (B1671886) derivatives, which share structural similarities, have been shown to interact with key amino acid residues such as TRP A: 84 and TYR-A: 334 in the active site of AChE. nih.gov

Table 1: Inhibition of AChE and BACE-1 by Selected Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| AIA2 | AChE | 3.054 ± 0.58 μg/mL | researchgate.net |

| AIA2 | BACE-1 | 0.0237 ± 0.28 μg/mL | researchgate.net |

| Donepezil (Control) | AChE | 0.065 ± 0.0050 μg/mL | researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Benzimidazole derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.govgov.bc.ca The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release.

A novel series of non-covalent, benzimidazole-based inhibitors of DPP-4 were developed using structure-based drug design, leading to the discovery of potent and selective inhibitors with good pharmaceutical properties. nih.gov In another study, a series of benzimidazole derivatives were evaluated for their dual inhibitory activity against DPP-4 and xanthine (B1682287) oxidase. nih.gov One 1,3-disubstituted-benzimidazole-2-imine derivative (compound 5) and a 1,3-thiazolo[3,2-a]benzimidazolone derivative (compound 8) were identified as effective dual inhibitors with IC50 values below 200 μM. nih.gov

Furthermore, a study on amidino-substituted benzimidazole derivatives as human DPP III inhibitors revealed that certain substitutions on the benzimidazole core enhance inhibitory potency. mdpi.com For example, 2,2′-bithiophene, 4-trifluoromethylphenyl, and other substituted phenyl groups at position 2 were found to be beneficial for activity. mdpi.com

Table 2: DPP-4 and DPP III Inhibition by Benzimidazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Non-covalent benzimidazole-based inhibitors | DPP-4 | Potent and selective inhibition | nih.gov |

| 1,3-disubstituted-benzimidazole-2-imines | DPP-4 and XO | Dual inhibition with IC50 < 200 μM | nih.gov |

| Amidino-substituted benzimidazoles | DPP III | Substituents at position 2 enhance potency | mdpi.com |

Anti-inflammatory and Analgesic Activity Assessment

Benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govresearchgate.netscialert.net These effects are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov

A study on novel pyrazole (B372694) derivatives of benzimidazole showed significant anti-inflammatory activity, with some compounds exhibiting over 60% inhibition of edema in preclinical models. scialert.net Similarly, another study reported that certain benzimidazole derivatives linked to oxadiazole via a thioacetamide (B46855) linker possessed strong anti-inflammatory activity. nih.gov The substitution of a benzyl group at the 1-position of the benzimidazole scaffold has been shown to enhance anti-inflammatory action. nih.gov

In terms of analgesic activity, some newly synthesized pyrazole derivatives of benzimidazole demonstrated potent effects. scialert.net The anti-inflammatory and analgesic potential of benzimidazole derivatives makes them promising candidates for the development of new therapeutic agents for inflammatory conditions. researchgate.netresearchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivatives of benzimidazole | Anti-inflammatory | >60% edema inhibition | scialert.net |

| Oxadiazole-linked benzimidazoles | Anti-inflammatory | Strong activity | nih.gov |

| 1-Benzyl-substituted benzimidazoles | Anti-inflammatory | Enhanced action | nih.gov |

| Pyrazole derivatives of benzimidazole | Analgesic | Potent effects | scialert.net |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Benzimidazole derivatives have been recognized for their antioxidant properties and their ability to scavenge free radicals. nih.govmdpi.comnih.govscielo.org.mx Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in various diseases.

The antioxidant activity of benzimidazole derivatives is influenced by their structural features, such as the nature and position of substituents on the benzimidazole ring. mdpi.com For instance, a study on imines containing 1H-benzimidazoles showed that a p-bromophenyl substituent at the second position of the benzimidazole ring resulted in significant inhibition of lipid peroxidation. nih.gov Another study on benzimidazolehydrazone derivatives found that the presence of at least two hydroxy groups on the arylidene moiety was crucial for high antioxidant activity. nih.gov

The evaluation of 1-benzyl-1,2,3-triazole derivatives, which share a common structural motif, revealed that aminophenol derivatives exhibited the highest DPPH-scavenging activity. scielo.org.mx These findings underscore the potential of benzimidazole derivatives as a source of novel antioxidant agents.

Table 4: Antioxidant Activity of Benzimidazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Imines containing 1H-benzimidazoles | Lipid Peroxidation Inhibition | p-bromophenyl substituent at C2 enhances activity | nih.gov |

| Benzimidazolehydrazone derivatives | DPPH, FRAP, ORAC | ≥2 hydroxy groups on arylidene moiety crucial for activity | nih.gov |

| 1-Benzyl-1,2,3-triazole derivatives | DPPH Scavenging | Aminophenol derivatives showed highest activity | scielo.org.mx |

Anthelmintic and Antiparasitic Efficacy in Preclinical Models

Benzimidazole derivatives are a well-established class of anthelmintic drugs used to treat infections caused by parasitic worms. researchgate.netwisdomlib.orgwjpmr.comnih.gov Their mechanism of action often involves the inhibition of tubulin polymerization in the parasites, leading to their death.

Novel 2-(2-aminoethyl)-1H-benzimidazole derivatives have been synthesized and shown to possess significant anthelmintic potential, with some compounds demonstrating greater efficacy than the standard drug albendazole. wisdomlib.org Molecular docking studies have supported these findings by showing efficient binding of these derivatives to the β-tubulin receptor. wisdomlib.org

In vitro studies using adult earthworms have confirmed the anthelmintic activity of various benzimidazole derivatives, with some showing comparable or better activity than the reference drug piperazine (B1678402) citrate. wjpmr.com The broad-spectrum antiparasitic activity of benzimidazoles highlights their continued importance in veterinary and human medicine. d-nb.info

Table 5: Anthelmintic Activity of Benzimidazole Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| 2-(2-aminoethyl)-1H-benzimidazole derivatives | In vitro (vs. Albendazole) | Significant anthelmintic potential, some more effective than standard | wisdomlib.org |

| Various benzimidazole derivatives | In vitro (Earthworms) | Comparable or better activity than piperazine citrate | wjpmr.com |

Pharmacological Applications in Other Therapeutic Modalities

The versatile benzimidazole scaffold has been explored for a wide range of other therapeutic applications, including as antihypertensive, antihistaminic, and proton pump inhibitors. nih.govnih.gov

Antihypertensive Activity: Benzimidazole derivatives have been developed as angiotensin II receptor blockers (ARBs), which are used to treat hypertension. nih.gov A series of these derivatives incorporating the structural acidic framework of ARBs have been synthesized and shown to possess antihypertensive effects. nih.gov

Antihistaminic Activity: The benzimidazole nucleus is a component of some antihistaminic drugs, highlighting its potential in the development of agents to treat allergic conditions. nih.gov

Proton Pump Inhibition: Benzimidazole-based compounds are the cornerstone of proton pump inhibitors (PPIs), a class of drugs that potently suppress gastric acid secretion. These drugs are widely used for the treatment of acid-related disorders.

Toxicological Profiles and Safety Assessments in Preclinical Models

The toxicological profile of benzimidazole derivatives is a critical aspect of their development as therapeutic agents. While many benzimidazole-based drugs have a good safety profile, some have shown potential for toxicity. europa.eunih.gov

For example, some benzimidazole anthelmintics, while effective, have been associated with adverse effects at high doses, including anemia and liver damage, and have shown teratogenic effects in animal studies. nih.gov On the other hand, some novel N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been found to be safe in preclinical models. nih.govacs.org A study on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives showed that they triggered cytotoxicity in cancer cells but their effects on non-cancerous cells were also evaluated to assess their safety profile. nih.gov

It is important to note that the toxicological properties of benzimidazole derivatives can vary significantly depending on their specific chemical structure and substituents. europa.eu

Computational and Theoretical Investigations of 1 Benzyl 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. While direct studies on 1-benzyl-1H-benzimidazole-2-sulfonic acid are limited, extensive research on structurally related benzimidazole (B57391) derivatives provides a strong basis for understanding its behavior.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic properties of benzimidazole derivatives are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In computational studies of related compounds, such as N-Butyl-1H-benzimidazole, DFT calculations have been used to characterize the HOMO-LUMO gap. nih.gov For instance, analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives using the B3LYP/6-31G** level of theory has shown how different substituents influence these orbitals. biointerfaceresearch.com The HOMO is typically located over the benzimidazole ring system, indicating this is the primary site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. The energy gap provides insights into the charge transfer interactions occurring within the molecule.

Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energy values, quantify the chemical reactivity of a molecule. These descriptors include ionization potential, electron affinity, chemical hardness, and the global electrophilicity index (ω).

For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these descriptors have been calculated to predict their reactivity. biointerfaceresearch.com For example, derivatives with electron-donating groups were found to be good electron donors, while those with electron-withdrawing groups were identified as good electron acceptors. biointerfaceresearch.com These findings are consistent with their calculated chemical hardness and electrophilicity values. biointerfaceresearch.com Such analyses, often complemented by Molecular Electrostatic Potential (MEP) maps, help to visualize the electron density distribution and predict sites for electrophilic and nucleophilic reactions. nih.gov

Table 1: Calculated Reactivity Descriptors for 1-benzyl-2-phenyl-1H-benzimidazole Derivatives (A1-A5) (Note: This data is for structurally related compounds, not this compound itself)

| Compound | Electron Donating Power (ω-) (eV) | Electron Accepting Power (ω+) (eV) | Description |

| A1 | 4.71 | 1.18 | Good Electron Donor |

| A2 | 5.675 | 1.766 | Good Electron Donor |

| A3 | 4.785 | 1.210 | Good Electron Donor |

| A4 | 8.13 | 3.60 | Good Electron Acceptor |

| A5 | 9.284 | 4.744 | Good Electron Acceptor |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein or enzyme. This method is instrumental in drug discovery and for understanding the pharmacological potential of compounds like this compound.

Prediction of Binding Affinities and Modes with Specific Biological Receptors and Enzymes

Docking studies on various benzimidazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, docking analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and antihypertensive protein hydrolase revealed strong binding affinities, with calculated values ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.com These values suggest stable interactions and indicate that these compounds could act as inhibitors for these enzymes. biointerfaceresearch.com Similarly, docking studies on other benzimidazole derivatives against targets like the Galanin Receptor 3 (GALR3) have also shown high binding potential, supporting their investigation as anticancer agents. nih.gov

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-target complex is governed by various intermolecular forces. Hydrogen bonds, hydrophobic interactions, and π-π stacking are particularly important for benzimidazole derivatives. nih.gov

Hydrogen Bonding: Crystal structure analysis of 1-benzyl-1H-benzimidazole shows that the crystal packing is stabilized by C-H···N hydrogen bonds. nih.gov In more complex substituted benzimidazoles, O-H···N and O-H···O hydrogen bonds are crucial, often forming chain-like structures that stabilize the molecule in its solid state. nih.gov Theoretical studies have confirmed the presence and strength of these hydrogen bonds. researchgate.net

Table 2: Hydrogen Bond Geometry in Crystalline 1-Benzyl-1H-benzimidazole (Note: This data is for the parent compound without the sulfonic acid group)

| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | C10—H10B⋯N2 | 0.99 | 2.50 | 3.4890 | 173 |

| C-H···π Interaction | C7—H7⋯Cg1 | 0.95 | 2.66 | 3.5220 | 151 |

| C-H···π Interaction | C13—H13⋯Cg2 | 0.95 | 2.80 | 3.5660 | 139 |

Data sourced from Acta Crystallographica Section E. nih.gov Cg1 and Cg2 represent the centroids of the benzyl (B1604629) and benzene (B151609) rings, respectively.

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, particularly its conformational changes and the stability of its interactions with biological targets in a simulated physiological environment. nih.gov

For various benzimidazole derivatives, MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net Studies on novel benzimidazolium salts targeting human sulfotransferase 1A1 showed that the synthesized compounds formed stable complexes with the enzyme over the simulation period. researchgate.net Similarly, simulations of a benzimidazole derivative bound to the GALR3 receptor confirmed the stability of the interaction, further supporting its potential as a therapeutic agent. nih.gov These simulations typically analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components. researchgate.net The results often reveal that key hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation, underscoring the stability of the binding mode. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. nih.gov In silico methods provide a rapid and cost-effective way to predict these pharmacokinetic parameters before a compound is synthesized. nih.gov For a molecule like this compound, computational tools would be employed to predict its drug-likeness and potential behavior in the body.

These predictions are typically generated using software that analyzes the molecule's structure and calculates various physicochemical properties. For instance, tools like SwissADME and pkCSM are widely used for benzimidazole derivatives to forecast their pharmacokinetic profiles. isca.meresearchgate.net The predictions would involve assessing parameters such as gastrointestinal absorption, bioavailability, ability to cross the blood-brain barrier, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govisca.me

Key predicted ADME properties for benzimidazole derivatives often include lipophilicity (as Log P), water solubility, and topological polar surface area (TPSA), which are critical for absorption and distribution. ijpsr.com The sulfonic acid group in this compound would be expected to significantly increase its polarity and water solubility compared to unsubstituted benzimidazoles, which would, in turn, influence its absorption and excretion pathways.

Below is a representative table of in silico ADME predictions that would be typically generated for a compound in this class.

Table 1: Representative In Silico ADME Predictions for Benzimidazole Derivatives This table is illustrative and based on typical parameters evaluated for the benzimidazole scaffold. Specific values for this compound would require dedicated computational analysis.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Low to Moderate | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates whether the compound is likely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts if the compound is a substrate of this major efflux transporter, affecting its distribution and bioavailability. |

| CYP1A2 Inhibitor | No | Predicts potential for drug-drug interactions via inhibition of this key metabolic enzyme. |

| CYP2C9 Inhibitor | Yes | Predicts potential for drug-drug interactions via inhibition of this key metabolic enzyme. |

| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions via inhibition of this key metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Predicts potential for drug-drug interactions via inhibition of this key metabolic enzyme. |

| Lipinski's Rule of Five | 0-1 Violations | Assesses drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. nih.gov For the benzimidazole class, QSAR studies have been successfully applied to predict activities such as antimicrobial and anticancer effects. ijpsr.comnih.gov

A QSAR study for a series of compounds including this compound would involve several steps. First, a dataset of structurally related benzimidazoles with experimentally determined biological activities (e.g., antibacterial MIC values) would be compiled. nih.gov Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing size, shape, and branching.

Electronic descriptors: Related to the distribution of electrons, such as HOMO and LUMO energies. nih.gov

Physicochemical descriptors: Such as the partition coefficient (log P) and molar refractivity. nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that links a selection of these descriptors to the observed biological activity. ijpsr.com The predictive power of the resulting model is then rigorously validated. medwinpublishers.comnih.gov

For instance, a hypothetical QSAR model for the antibacterial activity of a series of benzimidazole derivatives might reveal that increased activity is correlated with a higher topological polar surface area and specific electronic properties, while being negatively correlated with lipophilicity. Such a model could then be used to predict the antibacterial potential of this compound based on its calculated descriptor values.

Table 2: Example of a QSAR Model for Predicting Antibacterial Activity This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity for a series of benzimidazole compounds. The equation and parameters are not based on experimental data for this compound.

| Hypothetical QSAR Model Equation | |

|---|---|

| log(1/MIC) = 0.75 * (TPSA) - 0.25 * (log P) + 1.50 * (ELUMO) + 2.10 | |

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (q²) | 0.81 |

| Standard Error of Estimate (SEE) | 0.25 |

| F-statistic | 45.6 |

Advanced Applications and Future Research Directions of Benzimidazole Sulfonic Acid Derivatives

Applications in Materials Science and Engineering

Benzimidazole (B57391) sulfonic acid derivatives are proving to be valuable components in the development of new materials with tailored properties. Their unique structural and electronic characteristics make them suitable for a range of applications, from sensing and molecular assembly to corrosion prevention and polymer modification.

Chemosensing and Fluorescence Probes

Benzimidazole derivatives are increasingly being utilized in the design of fluorescent chemosensors for the detection of various ions and biomolecules. For instance, some benzimidazole-based probes exhibit a "turn-on" fluorescence response, where they become highly fluorescent in the presence of a specific target. nih.gov One such probe was developed for the highly specific and ultrasensitive detection of hypochlorite (B82951) ions in living cells. nih.gov The mechanism often involves the disruption of an intramolecular charge transfer (ICT) system upon interaction with the analyte, leading to a significant change in fluorescence. nih.gov

Researchers have also developed benzimidazole-based fluorescent probes for detecting cysteine in human urine, which is crucial for diagnosing certain medical conditions. mdpi.com While many benzimidazole moieties fluoresce in the UV region, the incorporation of other aromatic groups, like anthracene, can shift the fluorescence to the visible region, making them more suitable for bio-imaging. mdpi.com

Crystal Engineering and Supramolecular Assemblies

For example, a study on a C6F5-functionalized benzimidazole acceptor revealed a distinct two-dimensional mesh-like network in its crystal structure. rsc.org This was attributed to a combination of π–π stacking interactions and fluorine–fluorine electrostatic interactions. rsc.org This controlled self-assembly through supramolecular interactions is critical for enhancing the performance of materials in applications like organic photovoltaics. rsc.org

Corrosion Inhibition Performance

Benzimidazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. rsc.orgrsc.org Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption can involve both physisorption and chemisorption and often follows the Langmuir isotherm model. rsc.orgrsc.org

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. rsc.org Electrochemical measurements have indicated that some benzimidazole derivatives act as mixed-type inhibitors with a predominance of either anodic or cathodic control, depending on their specific structure. rsc.org For instance, two benzimidazole derivatives, (1H-benzimidazol-2-yl)methanethiol and 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole, showed high inhibition efficiencies of 88.2% and 95.4%, respectively, for carbon steel in a hydrochloric acid solution. rsc.orgresearchgate.net

Incorporation into Polymeric Matrices and Dyes

The incorporation of benzimidazole sulfonic acid derivatives into polymeric matrices can enhance the properties of the resulting materials. Their compatibility with various cosmetic ingredients makes them suitable for a wide range of formulations. belchem.com

Catalytic Applications in Facilitating Organic Transformations

Benzimidazole derivatives are also finding use as catalysts in various organic reactions. Their synthesis often involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes, sometimes facilitated by acid catalysts like p-toluenesulfonic acid. nih.gov The resulting benzimidazole-sulfonyl derivatives have shown potential in various synthetic transformations. nih.gov

Integration into Nanotechnology and Targeted Drug Delivery Systems

The unique physicochemical properties of benzimidazole sulfonic acid derivatives make them attractive candidates for integration into nanomedicine. Nanotechnology offers a platform to overcome challenges like poor solubility and lack of specificity in drug delivery. bohrium.com

Researchers are exploring the use of nanoparticles for the synthesis and delivery of benzimidazole-based compounds. For instance, magnetic nanoparticles (MNPs) functionalized with sulfonic acid groups (Fe3O4@C-SO3H) have been employed as efficient, reusable catalysts for synthesizing benzimidazole derivatives. nih.gov This approach highlights the synergy between the sulfonic acid moiety and nanocarriers.

For targeted drug delivery, the 1-benzyl-1H-benzimidazole-2-sulfonic acid structure presents distinct advantages. The sulfonic acid group can enhance the aqueous solubility of the molecule, a critical factor for formulating intravenous drug delivery systems. researchgate.net Furthermore, the benzimidazole nucleus can be incorporated into nanostructured systems like polymer membranes or nanocapsules to control drug release and target specific tissues. bohrium.comresearchgate.net The benzyl (B1604629) group can be modified to include targeting ligands—such as peptides, antibodies, or vitamins—that bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic agent at the site of action and minimizing systemic toxicity. google.com

Future work in this area will likely focus on developing "smart" nanosystems where benzimidazole sulfonic acid derivatives are encapsulated. These systems could be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes, leading to highly specific and effective therapies.

Exploration of Novel Therapeutic Areas and Underexplored Biological Targets

While benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, the focus is shifting towards novel and underexplored biological targets. bohrium.comnih.govnih.gov The unique structure of this compound allows it to interact with a diverse array of biomolecules. nih.gov

A significant area of recent investigation involves targeting specific proteins implicated in cancer progression. Research on 1-benzyl-1H-benzimidazole derivatives has identified them as potent inhibitors of Galectin-1 (Gal-1), a protein that plays a crucial role in tumor cell proliferation, apoptosis, and angiogenesis. nih.gov One derivative, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide, demonstrated significant anticancer activity by inducing apoptosis through the inhibition of Gal-1. nih.gov

Other potential targets for this class of compounds include various enzymes and receptors critical for disease pathways:

Enzyme Inhibition : Beyond well-known targets, benzimidazole derivatives are being explored as inhibitors of enzymes like urease and α-glucosidase, which are relevant in treating bacterial infections and diabetes, respectively. scielo.brnih.gov

Kinase Inhibition : As central regulators of cell signaling, protein kinases are a major focus in cancer therapy. The benzimidazole scaffold is integral to many kinase inhibitors, and new derivatives could be designed to target specific kinases involved in oncogenesis. nih.govmdpi.com

Anti-inflammatory Targets : Benzimidazole derivatives have shown potential in modulating inflammatory pathways by interacting with targets like cyclooxygenases (COX), cannabinoid receptors, and various cytokines. nih.govnih.gov

The following table summarizes the inhibitory activity of selected benzimidazole derivatives against various biological targets, illustrating the potential for discovering novel therapeutic applications.

| Compound Type | Target | Activity | Reference |

| 1-benzyl-1H-benzimidazole derivative (6g) | Galectin-1 | IC₅₀: 7.01 µM (MCF-7 cells) | nih.gov |

| Benzimidazole-piperazine derivative (8e) | Urease | IC₅₀: 3.36 µM | nih.gov |

| Benzimidazole-Sulfonyl Hybrid | α-amylase | Potent Inhibition | nih.gov |

| Benzimidazole-Sulfonyl Hybrid | Carbonic Anhydrase | Potent Inhibition | nih.gov |

This table presents data for related benzimidazole derivatives to highlight potential therapeutic targets for the this compound scaffold.

Future research should prioritize screening this compound and its analogues against a broad panel of biological targets to uncover new therapeutic opportunities in areas like neurodegenerative diseases, metabolic disorders, and rare genetic conditions.

Design and Synthesis of Multifunctional Benzimidazole-Sulfonic Acid Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to developing multifunctional drugs that can address complex diseases like cancer or infections with a single chemical entity. nih.govnih.gov The this compound scaffold is an ideal platform for creating such hybrid molecules.

The design strategy often involves linking the benzimidazole core to another bioactive heterocyclic nucleus, such as a triazole, coumarin, or oxadiazole, to create a molecule with a broader spectrum of activity or a novel mechanism of action. nih.govnih.gov For instance, hybrids of benzimidazole and fluconazole (B54011) (a triazole antifungal) have been synthesized, resulting in compounds with potent activity against fungal pathogens. nih.gov

The sulfonic acid group at the C2 position can serve as a versatile chemical handle for synthesizing these hybrids. It can be converted into other functional groups, such as sulfonamides or sulfonyl esters, to facilitate linkage with other molecules. nih.govresearchgate.net The benzyl group at the N1 position can also be modified to fine-tune the molecule's steric and electronic properties, enhancing its binding affinity to biological targets. usp.br

| Hybrid Strategy | Combined Pharmacophores | Resulting Biological Activity | Reference |

| Hybridization | Benzimidazole + Fluconazole | Potent Antifungal | nih.gov |

| Hybridization | Benzimidazole + Coumarin | Enhanced Anticancer | nih.gov |

| Hybridization | Benzimidazole + Triazole/Oxadiazole | Potent Antifungal | nih.gov |

| Dimerization | Benzimidazole-benzimidazole | Potent Antifungal | bas.bg |

This table showcases examples of hybrid molecules based on the benzimidazole scaffold, indicating the potential for creating multifunctional agents derived from this compound.

The future in this domain lies in the rational design of hybrids targeting multiple pathways in a single disease. For example, a hybrid could be engineered to inhibit both a protein kinase and a growth factor receptor, delivering a synergistic anticancer effect and potentially overcoming drug resistance.

Translational Research Opportunities and Clinical Development Prospects

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process. For this compound and its derivatives, several key steps must be navigated to realize their clinical potential.

The initial preclinical phase involves comprehensive evaluation of the compound's efficacy in relevant animal models of disease. For instance, derivatives showing potent anticancer activity in vitro, such as Galectin-1 inhibitors, would need to be tested in xenograft models to assess their ability to reduce tumor growth in a living organism. nih.gov

A critical component of translational research is the assessment of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov These studies are crucial for determining whether a molecule has suitable pharmacokinetic properties and an acceptable safety margin to be considered for human trials. The sulfonic acid moiety is expected to influence these properties favorably by increasing solubility and potentially altering metabolic pathways.